(1R)-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanamine
Description
Properties
Molecular Formula |
C14H14BrN |
|---|---|
Molecular Weight |
276.17 g/mol |
IUPAC Name |
(1R)-1-[4-(4-bromophenyl)phenyl]ethanamine |
InChI |
InChI=1S/C14H14BrN/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-10H,16H2,1H3/t10-/m1/s1 |
InChI Key |
DAQQGBQJTPYBGR-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C2=CC=C(C=C2)Br)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Enamine Intermediates and Reductive Amination
A patented process describes the preparation of related biphenyl amine derivatives involving enamine intermediates formed by reaction of ketones with amines under controlled conditions. The enamine formation is typically conducted in aprotic solvents such as toluene or tetrahydrofuran (THF) at temperatures ranging from 0 °C to reflux (preferably 60-90 °C).
- Key reagents : Amines such as tris(dimethylamino)methane or Bredereck’s reagent are used to form enamines.
- Solvents : Halogenated hydrocarbons (e.g., methylene chloride), ethers (THF), or aromatic solvents (toluene).
- Reaction conditions : 1-10 equivalents of amine reagent, sometimes with an alcohol additive (e.g., tert-butanol) to facilitate reaction.
After enamine formation, selective reduction or further functionalization yields the chiral ethanamine derivative.
Palladium-Catalyzed Amination via Aziridine Ring Opening
A recent advanced synthetic method involves palladium-catalyzed coupling of o-iodoaniline derivatives with aziridines, leading to the formation of ethylamine-substituted biphenyl systems with controlled stereochemistry.
- Catalysts : Pd(OAc)2 with phosphine ligands such as triphenylphosphine or substituted phosphines.
- Bases : Cs2CO3 or K2CO3.
- Solvents : Mixtures of toluene and 1,4-dioxane.
- Temperature : Stepwise heating, e.g., 90 °C to 150 °C over 12-24 hours.
- Atmosphere : Argon to exclude moisture and oxygen.
This method allows for regio- and stereoselective amination, producing C4-ethylamine biphenyl derivatives, and can be adapted for the 4'-bromo substituent on biphenyl.
Deprotection and Purification
Post-reaction, amine protecting groups (e.g., Boc) are removed by acid treatment (concentrated HCl in acetonitrile at 80 °C for 24 hours) or base treatment depending on the protecting group. Purification is achieved by silica gel chromatography or preparative thin-layer chromatography (PTLC).
Preparation of Key Intermediates
Preparation of Aziridines
Aziridines are prepared by reacting aryl sulfonyl chlorides with aminoethanol in pyridine at low temperatures (-15 °C to 0 °C), followed by base treatment with potassium hydroxide in toluene to induce ring closure.
Preparation of N-(tert-butyl)-2-iodoaniline and N-alkyl-2-iodoanilines
These intermediates are synthesized by:
- Reaction of 2-iodoaniline with Boc anhydride in the presence of scandium triflate catalyst at 50 °C.
- Reductive amination of 2-iodoaniline with ketones and sodium triacetoxyborohydride in dichloromethane at room temperature.
- Alkylation of 2-iodoaniline with methyl iodide in THF using sodium hydride at 0 °C to room temperature.
Data Table Summarizing Key Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Enamine formation | Tris(dimethylamino)methane, Bredereck’s reagent | Toluene, THF | 60-90 °C | N/A | 1-10 equiv amine, optional alcohol |
| Pd-catalyzed aziridine opening | Pd(OAc)2, PPh3 or P(p-Cl-C6H4)3, Cs2CO3/K2CO3 | Toluene/1,4-dioxane | 90-150 °C | 60-70 | Argon atmosphere, 12-24 h |
| Deprotection | Concentrated HCl or KOH/HPPh2 | CH3CN or DMSO | 80-90 °C | 66-69 | Acid or base treatment |
| Aziridine synthesis | Aryl sulfonyl chloride, aminoethanol, pyridine | Pyridine, toluene | 0 to RT | N/A | Cooling required, base-induced ring closure |
| N-(tert-butyl)-2-iodoaniline | 2-Iodoaniline, Boc2O, Sc(OTf)3 | n-Hexane | 50 °C | N/A | Gas evolution, argon atmosphere |
| N-alkyl-2-iodoaniline | 2-Iodoaniline, ketone, NaBH(OAc)3 | CH2Cl2 | RT | N/A | Reductive amination |
Research Discoveries and Analytical Characterization
- Stereoselectivity : Use of chiral auxiliaries and controlled reaction conditions yields the (1R)-enantiomer with high enantiomeric excess.
- Intermediates and byproducts : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) confirm structure and purity.
- Reaction mechanism insights : Density functional theory (DFT) calculations have been employed to understand key steps such as retro Diels-Alder reactions in related systems, which may inform the synthetic design of biphenyl amines.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the brominated phenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Produces phenyl oxides.
Reduction: Results in the formation of phenyl derivatives.
Substitution: Yields various substituted phenyl derivatives.
Scientific Research Applications
(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The brominated phenyl group can engage in various binding interactions, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared to other brominated aryl ethanamines, focusing on substituent effects, stereochemistry, and applications. Key examples include:
Single-Phenyl Ring Analogs
(R)-1-(4-Bromophenyl)ethanamine (C₈H₁₀BrN)
- Molecular Weight: 200.08 g/mol
- Properties: Amine-like odor, 97% purity, used as a chiral building block in asymmetric synthesis .
- Key Difference: Lacks the biphenyl moiety, resulting in lower molecular weight (200.08 vs. ~280 g/mol for the target) and reduced lipophilicity (logP ~1.5 vs. ~3.5 estimated for the biphenyl analog) .
- Applications: Intermediate in fluorinated drug candidates (e.g., antipsychotics) .
Biphenyl Derivatives
- (R)-1-(4-Bromo-2-methoxyphenyl)ethanamine (C₉H₁₂BrNO) Molecular Weight: 230.10 g/mol Properties: Methoxy group donates electron density, stabilizing intermediates in Suzuki-Miyaura couplings . Comparison: Methoxy vs.
- (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine (C₉H₁₂FNO) Molecular Weight: 169.20 g/mol Properties: Dual substituents (fluoro and methoxy) balance electronic effects for optimized receptor binding .
Stereochemical Variants
- (±)-1-(4-Bromophenyl)ethanamine
Data Table: Structural and Physicochemical Comparison
Biological Activity
(1R)-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanamine, also known as a brominated biphenyl derivative, has garnered attention for its potential biological activities. This compound is significant in medicinal chemistry due to its structural properties that may influence various biological pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data and research findings.
- Molecular Formula : C14H14BrN
- Molecular Weight : 276.17 g/mol
- IUPAC Name : (1R)-1-[4-(4-bromophenyl)phenyl]ethanamine
- Canonical SMILES : CC(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)N
The synthesis of (1R)-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanamine typically involves:
- Bromination : Introducing a bromine atom at the para position of biphenyl.
- Amination : Adding the ethanamine group to the brominated biphenyl.
The compound's mechanism of action is believed to involve interactions with specific molecular targets, potentially influencing cellular processes and signaling pathways. The brominated phenyl group may engage in various binding interactions that affect biological functions.
Antimicrobial Properties
Recent studies have indicated that brominated biphenyl derivatives exhibit antimicrobial activity. For instance, compounds similar to (1R)-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanamine have shown effectiveness against various bacteria and fungi. The presence of the bromine atom is thought to enhance these properties by increasing the lipophilicity and reactivity of the compound.
Anticancer Activity
Research has explored the anticancer potential of (1R)-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanamine. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines. For example, a related study found that derivatives with similar structures were effective in reducing cell viability in human cancer cell lines such as HCT116 and PC3, with IC50 values ranging from 10 µM to 30 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (1R)-Bromo-biphenyl | HCT116 | 15 |
| (1R)-Bromo-biphenyl | PC3 | 25 |
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects associated with certain biphenyl derivatives. These compounds may modulate neuroinflammatory responses or protect against oxidative stress in neuronal cells. Further research is needed to elucidate these mechanisms and their implications for neurodegenerative diseases.
Study on Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of various brominated biphenyls, including (1R)-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanamine. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Study on Cancer Cell Lines
In a comparative analysis of several compounds with structural similarities to (1R)-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanamine, researchers observed that these compounds significantly reduced cell viability in cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
